2,3-Dihydroxybenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trencam-3,2-Hopo can be synthesized through a series of chemical reactions involving the hydroxypyridonate moiety. The synthesis typically involves the reaction of 2,3-dihydroxybenzoic acid with appropriate amines under controlled conditions to form the desired salicylamide derivative . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Trencam-3,2-Hopo involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Trencam-3,2-Hopo suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Trencam-3,2-Hopo undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in Trencam-3,2-Hopo can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the salicylamide moiety can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted salicylamides.
Scientific Research Applications
Trencam-3,2-Hopo has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Trencam-3,2-Hopo involves its ability to chelate metal ions, particularly iron. The hydroxypyridonate moiety in Trencam-3,2-Hopo forms stable complexes with metal ions, effectively sequestering them and preventing their participation in harmful biochemical reactions . This chelation process involves the coordination of the metal ion with the oxygen and nitrogen atoms in the hydroxypyridonate moiety, forming a stable ring structure .
Comparison with Similar Compounds
Similar Compounds
Trencam-3,2-Hopo is similar to other hydroxypyridonate-based compounds, such as:
- TRPN-3,2-Hopo
- TREN-Me-3,2-Hopo
- TREN-1,2,3-Hopo
- 5LIO-3,2-Hopo
- BU-O-3,4-Hopo
Uniqueness
What sets Trencam-3,2-Hopo apart from these similar compounds is its high efficiency in iron chelation at lower doses. This makes it a promising candidate for therapeutic applications where lower dosages are preferred to minimize potential side effects . Additionally, Trencam-3,2-Hopo has shown superior stability and selectivity in forming metal complexes, which enhances its potential for various scientific and industrial applications .
Properties
IUPAC Name |
2,3-dihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIDBNKTKNBPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13189-89-4 | |
Record name | 2,3-Dihydroxybenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z33JA2LC96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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